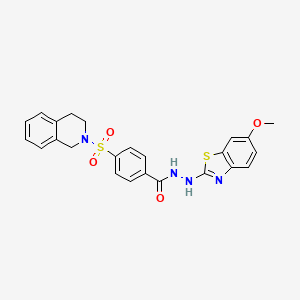

![molecular formula C21H22N2O3 B6489655 N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide CAS No. 851407-82-4](/img/structure/B6489655.png)

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide” is a chemical compound that belongs to the class of quinolones . Quinolones are aza-heterocyclic compounds that consist of a fused benzene ring and a 2(1H)-pyridone moiety . They are known for their pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of related compounds often involves reactions with 4-hydroxyquinolin-2(1H)-one . For example, one methodology involves a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This method is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles .Applications De Recherche Scientifique

Synthesis of Heterocycles

The compound is a type of 4-hydroxy-2-quinolone, which has been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities .

Antimicrobial Activity

Some α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties have shown potential antimicrobial activity . These compounds were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

Anti-Alzheimer Activity

Quinoline derivatives have been studied for their potential anti-Alzheimer activity . This makes them valuable in drug research and development .

Antidiabetic Activity

Quinoline derivatives have also been explored for their antidiabetic properties . This opens up new possibilities for the treatment of diabetes .

Anti-Inflammatory Activity

The anti-inflammatory properties of quinoline derivatives have been investigated . This could potentially lead to the development of new anti-inflammatory drugs .

Antituberculosis Activity

Quinoline derivatives have shown potential antituberculosis activity . This could be beneficial in the fight against tuberculosis .

Anticancer Activity

Quinoline derivatives have been studied for their potential anticancer activities . This could lead to the development of new cancer therapies .

Antioxidant Activity

Quinoline derivatives have demonstrated antioxidant activities . This could potentially lead to the development of new antioxidant drugs .

Mécanisme D'action

While the exact mechanism of action for “N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide” is not specified in the search results, related quinolone compounds have been used in drug research and development due to their interesting pharmaceutical and biological activities .

Orientations Futures

The future directions for “N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide” and related compounds could involve further exploration of their synthesis and applications in medicinal chemistry and drug discovery . Their potential as antimicrobial agents could also be a promising area of research .

Propriétés

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13-7-8-15-11-17(21(25)23-19(15)14(13)2)9-10-22-20(24)16-5-4-6-18(12-16)26-3/h4-8,11-12H,9-10H2,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIDXHMMDIQZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6489575.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide](/img/structure/B6489583.png)

![5-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B6489597.png)

![N-{[4-(3-chlorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6489604.png)

![3-(2,5-dimethylphenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6489608.png)

![(2Z)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B6489620.png)

![(2Z)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B6489626.png)

![(2Z)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B6489632.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide](/img/structure/B6489645.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide](/img/structure/B6489652.png)

![4-tert-butyl-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B6489665.png)

![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide](/img/structure/B6489669.png)

![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6489674.png)